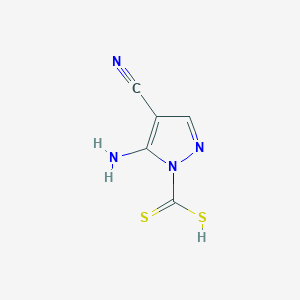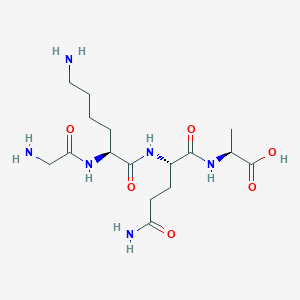
Glycyl-L-lysyl-L-glutaminyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-lysyl-L-glutaminyl-L-alanine is a peptide composed of four amino acids: glycine, lysine, glutamine, and alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-lysyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the peptide into individual amino acids.
Oxidation: The amino acid residues, particularly those with reactive side chains like lysine, can undergo oxidation.
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions (e.g., HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.
Substitution: Acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide).
Major Products
Hydrolysis: Glycine, lysine, glutamine, and alanine.
Oxidation: Oxidized forms of lysine and other amino acids.
Substitution: Acylated or alkylated derivatives of the peptide.
Applications De Recherche Scientifique
Glycyl-L-lysyl-L-glutaminyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, such as wound healing and immune modulation.
Industrial: Utilized in the production of bioactive peptides and as a component in peptide-based materials.
Mécanisme D'action
The mechanism of action of Glycyl-L-lysyl-L-glutaminyl-L-alanine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing cellular processes like signal transduction, immune response, or protein synthesis. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-alanyl-L-glutamine: Known for its stability and use in clinical nutrition.
L-lysyl-L-glutamine: Studied for its potential in enhancing immune function.
Uniqueness
Glycyl-L-lysyl-L-glutaminyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to form specific interactions with biological molecules makes it valuable for research and therapeutic purposes.
Propriétés
Numéro CAS |
828932-62-3 |
|---|---|
Formule moléculaire |
C16H30N6O6 |
Poids moléculaire |
402.45 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H30N6O6/c1-9(16(27)28)20-14(25)11(5-6-12(19)23)22-15(26)10(4-2-3-7-17)21-13(24)8-18/h9-11H,2-8,17-18H2,1H3,(H2,19,23)(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t9-,10-,11-/m0/s1 |
Clé InChI |
WOMXWGMKCIWFDQ-DCAQKATOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
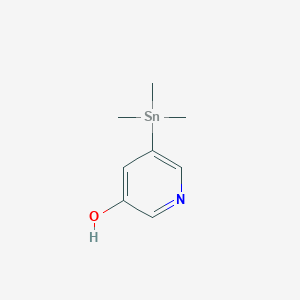
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)

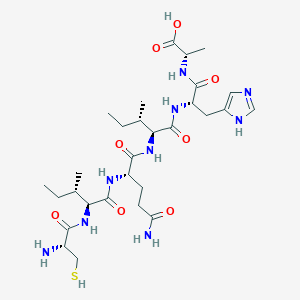
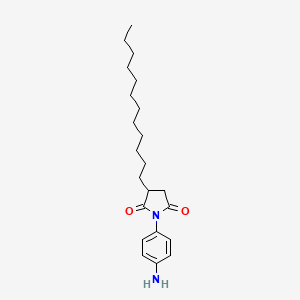
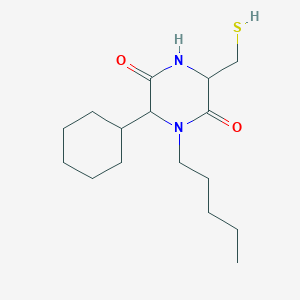
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
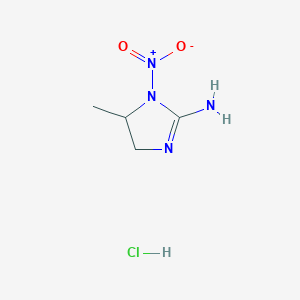
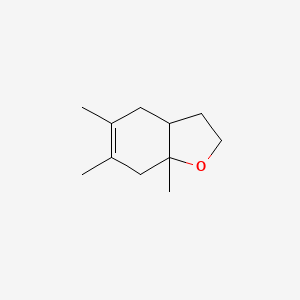
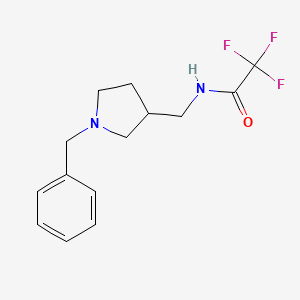
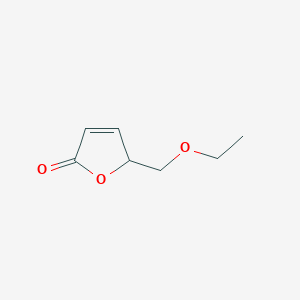
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
